molecular formula C20H18N4S2 B2486454 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708287-59-6

4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2486454
CAS No.: 708287-59-6
M. Wt: 378.51
InChI Key: PSUARNYRBBYOFQ-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a synthetic compound of high interest in medicinal chemistry, built on a privileged thieno[2,3-d]pyrimidine scaffold. Thienopyrimidines are recognized as bioisosteres of natural purine bases, which allows them to interact with a wide range of enzymatic targets, leading to a broad spectrum of pharmacological activities . This particular derivative is substituted at the 4-position with a phenylpiperazine group, a moiety commonly employed to enhance interaction with biological targets. The compound is intended for research applications only. Its core structure is associated with several investigated biological activities. Primarily, thieno[2,3-d]pyrimidine derivatives have shown significant potential in oncology research, demonstrating antiproliferative effects against various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The structural features of this compound suggest it may be investigated as a potential inhibitor of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers . Furthermore, hybrid molecules combining the thieno[2,3-d]pyrimidine core with other heterocycles have been synthesized and evaluated for their potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi . Researchers can utilize this compound as a key intermediate or as a lead compound for further structural optimization in drug discovery projects. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S2/c1-2-5-15(6-3-1)23-8-10-24(11-9-23)19-18-16(17-7-4-12-25-17)13-26-20(18)22-14-21-19/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUARNYRBBYOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Cyclocondensation

The Gewald reaction is a well-established method for constructing thiophene derivatives. In this approach, ethyl acetoacetate, malononitrile, and sulfur are reacted in ethanol under catalytic conditions with diethylamine. The reaction proceeds via a one-pot mechanism to yield tetra-substituted thiophenes, which are subsequently cyclized with nitriles under acidic conditions (dry HCl gas) to form 4-amino-thieno[2,3-d]pyrimidines. For the target compound, modifications to this method involve introducing a thiophen-2-yl group at position 5 during the cyclocondensation step. This is achieved by substituting malononitrile with a thiophene-containing nitrile precursor, ensuring the thiophene moiety is incorporated directly into the pyrimidine ring.

Key Reaction Conditions

  • Catalyst : Diethylamine (5–10 mol%)
  • Solvent : Ethanol
  • Temperature : Ambient for initial thiophene formation, followed by reflux for cyclocondensation
  • Yield : 70–85% for intermediate thienopyrimidinones.

Alternative Cyclization Approaches

An alternative route involves the use of thiophene-2-carbohydrazide as a starting material. Reaction with aryl isothiocyanates in dry ethanol produces thiosemicarbazides, which undergo cyclization in basic media (e.g., aqueous NaOH) to yield 5-(thiophen-2-yl)-1,2,4-triazole-3-thiones. While this method primarily generates triazole derivatives, analogous strategies have been adapted for thienopyrimidines by replacing triazole precursors with pyrimidinones.

Functionalization at Position 4: Introduction of the 4-Phenylpiperazin-1-yl Group

The 4-position of the thieno[2,3-d]pyrimidine core is functionalized via a two-step process: chlorination followed by nucleophilic substitution.

Chlorination of the Pyrimidinone Intermediate

The 4-hydroxy group of the thienopyrimidin-4(3H)-one intermediate is replaced with chlorine using Vilsmeier reagent (POCl₃/DMF). This step is critical for activating the position for subsequent substitution.

Reaction Protocol

  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)
  • Conditions : Reflux at 80–90°C for 4–6 hours
  • Yield : >95% for 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine.

Nucleophilic Aromatic Substitution with 4-Phenylpiperazine

The 4-chloro intermediate reacts with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N). The reaction proceeds via an SNAr mechanism, where the piperazine nitrogen attacks the electron-deficient carbon at position 4.

Optimized Parameters

  • Molar Ratio : 1:1.2 (chloro derivative to piperazine)
  • Temperature : 80–100°C
  • Reaction Time : 12–24 hours
  • Yield : 60–75%.

Structural Confirmation and Characterization

The final product is characterized using spectroscopic and crystallographic methods:

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for the phenylpiperazine protons (δ 2.5–3.5 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Absence of the C=O stretch (originally at 1648 cm⁻¹ in the pyrimidinone precursor) confirms successful chlorination and substitution.

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals a triclinic crystal system (space group P-1) with dihedral angles between the thienopyrimidine core and substituents ranging from 70° to 88°, indicating significant non-planarity. These structural insights aid in understanding the compound’s conformational flexibility and potential binding modes.

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic routes and their efficiencies:

Step Method Reagents/Conditions Yield Reference
Core formation Gewald reaction Ethyl acetoacetate, malononitrile, S₈, EtOH 75–85%
Chlorination Vilsmeier reagent POCl₃, DMF, 80°C >95%
Piperazine substitution SNAr reaction 4-Phenylpiperazine, K₂CO₃, DMF 60–75%

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of the thiophene substituent (C-5 vs. C-6) is influenced by the electronic nature of the nitrile precursor. Electron-withdrawing groups on the nitrile favor C-5 substitution, as observed in related thieno[2,3-d]pyrimidines.

Purification of Polar Intermediates

Chromatographic purification of the 4-chloro intermediate is complicated by its low solubility in non-polar solvents. Gradient elution with ethyl acetate/hexane (3:7 to 1:1) improves resolution.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that thienopyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Thienopyrimidines are known to exhibit broad-spectrum antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents . The presence of the thiophene moiety enhances the compound's interaction with microbial targets.

Anti-inflammatory Effects

Research has indicated that thienopyrimidine derivatives can possess anti-inflammatory properties. In particular, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of phenylpiperazine with thiophene derivatives under controlled conditions to yield the desired thienopyrimidine structure .

Biological Evaluation

A study conducted on thienopyrimidine derivatives revealed their potential as analgesics and anti-inflammatory agents comparable to established drugs like indomethacin . The evaluation involved various animal models, demonstrating significant reductions in pain and inflammation.

Clinical Implications

The therapeutic implications of these compounds extend to their role as potential treatments for chronic diseases such as cancer and autoimmune disorders. Their ability to modulate immune responses positions them as promising candidates for further clinical development .

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Pathways: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs of thieno[2,3-d]pyrimidine derivatives and their substituents:

Compound Name Position 4 Substituent Position 5 Substituent Biological Activity Reference
Target Compound 4-(4-Phenylpiperazin-1-yl) Thiophen-2-yl Not explicitly reported -
3-(Pyridin-3-yl)-5-(thiophen-2-yl) derivative (8j) Pyridin-3-yl Thiophen-2-yl Antimicrobial (MIC: 12.5 µg/mL)
6a (5-HT2A antagonist) 3-[2-(4-Phenylpiperazin-1-yl)ethyl] Cyclopenta[b] fused ring 5-HT2A antagonism (IC50: 0.8 µM)
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine Chlorine Thiophen-2-yl Synthetic precursor
4-(Benzodioxol-5-yloxy)-5-(4-chlorophenyl) Benzodioxol-5-yloxy 4-Chlorophenyl Anticancer (LC-MS: m/z 383.0)
Key Observations:
  • Piperazine Derivatives : The target compound’s phenylpiperazine group distinguishes it from analogs like 8j (pyridinyl substituent) and 6a (piperazine-ethyl chain). Piperazine derivatives, such as 6a, exhibit potent 5-HT2A receptor antagonism, suggesting the target compound may share similar neurological activity .
  • Thiophene vs. In contrast, 4-chlorophenyl () or fused rings () alter solubility and target selectivity.

Pharmacological Activity Comparison

Antimicrobial Activity:
  • Compound 8j demonstrated broad-spectrum antimicrobial activity with MIC values as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The thiophene and triazole groups in 8j likely contribute to membrane disruption, a mechanism the target compound may share due to structural similarity.
Neurological Activity:
  • Compound 6a, bearing a phenylpiperazine-ethyl chain, showed high 5-HT2A antagonism (IC50: 0.8 µM) . The target compound’s direct piperazine linkage may improve binding efficiency compared to 6a’s ethyl spacer, though empirical data are needed.
Anticancer Potential:
  • The target compound’s lack of extended conjugation may limit similar fluorescence but could favor receptor-targeted therapies .

Biological Activity

4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS No. 708287-59-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of a phenylpiperazine moiety and a thienopyrimidine core, which contributes to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N4S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}_2

This compound exhibits distinct electronic and steric properties due to the combination of its components, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : It may bind to neurotransmitter receptors, modulating their activity.
  • Enzymes : The compound can inhibit or activate enzymes involved in critical biological pathways.
  • Signaling Pathways : It influences pathways regulating cell growth, differentiation, and apoptosis.

Biological Activity and Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that derivatives of this compound can exhibit significant antidepressant-like effects in animal models, potentially through serotonin receptor modulation .
  • Anticancer Properties : Preliminary investigations suggest cytostatic activity against various cancer cell lines. For instance, it has demonstrated effectiveness against pancreatic cancer cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties without central nervous system side effects, suggesting a favorable safety profile for therapeutic use .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antidepressant Effects

A study focused on the synthesis and biological evaluation of thienopyrimidine derivatives showed promising results in modulating serotonin receptors, leading to antidepressant-like effects in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft .

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in pancreatic cancer cells with an IC50 value suggesting potent anticancer activity .

Study 3: Anti-inflammatory Properties

Research into related compounds highlighted their anti-inflammatory effects in different experimental models. These compounds exhibited analgesic activity with minimal central effects, making them potential candidates for pain management therapies without the typical side effects associated with traditional analgesics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-(4-Phenylpiperazin-1-yl)-5-(furan-2-yl)thieno[2,3-d]pyrimidineStructureModerate antidepressant activity
4-(4-Methylphenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidineStructureEnhanced anticancer properties

Q & A

Q. What are the recommended synthetic routes for 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions:

  • Cyclocondensation : Use thiourea and aldehydes under acidic conditions (e.g., p-toluenesulfonic acid) to form the thieno[2,3-d]pyrimidine core .
  • Alkylation : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution in polar aprotic solvents (e.g., DMF or acetone) at 80–120°C .
  • Pd/Cu Catalysis : For C-4 functionalization (e.g., alkynylation), employ Pd/C–Cu-mediated cross-coupling under inert atmospheres .
    Key Optimization : Control solvent polarity (DMF enhances nucleophilicity), pH (acidic for cyclization), and temperature (reflux for 6–12 hours) .

Q. Which spectroscopic techniques are critical for confirming the structure of thieno[2,3-d]pyrimidine derivatives?

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm for thiophene/phenyl) and piperazine methylene signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 160–170 ppm) and thieno ring carbons (δ 110–140 ppm) .
  • IR : Identify C=O stretches (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., C₂₃H₂₀Cl₂N₄S requires m/z 460.40) .

Q. What in vitro assays evaluate the antimicrobial activity of thieno[2,3-d]pyrimidine analogs?

  • Broth Microdilution (CLSI guidelines): Determine MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative), with amoxicillin as a control .
  • Antifungal Testing : Agar diffusion assays against C. albicans, compared to fluconazole .
  • Mechanistic Studies : Electron microscopy to observe membrane disruption in treated microbial cells .

Advanced Research Questions

Q. How do structural modifications at C-4 and C-5 influence potency against kinase targets?

  • C-4 Alkynylation : Enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR IC₅₀ = 0.8 µM vs. 5.3 µM for unsubstituted analogs) .
  • C-5 Electron-Withdrawing Groups (e.g., CF₃): Improve antimicrobial activity 4-fold compared to methoxy derivatives .
  • Piperazine Moieties : Increase solubility (logP 2.1 vs. 3.5 for alkyl chains) while maintaining target affinity .
    (See comparative SAR table in for structural analogs.)

Q. What computational strategies predict binding affinity with biological targets?

  • Molecular Docking (AutoDock Vina): Simulate interactions with EGFR (PDB: 1M17), identifying hydrogen bonds to Met793 and π-stacking with phenylpiperazine .
  • QSAR Models : Use Hammett σ values and molar refractivity to explain 85% variance in anticancer activity (R² = 0.85) .
  • ADMET Prediction (SwissADME): Moderate BBB permeability (score 0.55) and CYP3A4 inhibition risk .

Q. How can researchers resolve contradictions in reported biological activities?

  • Assay Standardization : Control ATP concentrations (10–100 µM in kinase assays) and cell passage numbers (<30) .
  • Orthogonal Validation : Use Western blotting to quantify phospho-EGFR levels alongside enzymatic assays .
  • Structural Comparisons : Cross-reference substituent effects (e.g., trifluoromethyl vs. nitro groups) using activity tables .

Q. What are key considerations for stability studies under physiological conditions?

  • Accelerated Testing (ICH Q1A): Monitor degradation via HPLC at 40°C/75% RH for 6 months .
  • pH-Dependent Hydrolysis : Thieno ring stability varies (t₁/₂ = 8h at pH 1.2 vs. 72h at pH 7.4) .
  • In Vivo PK Studies : Quantify plasma metabolites (e.g., N-oxide derivatives) in rodents using LC-MS/MS .

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